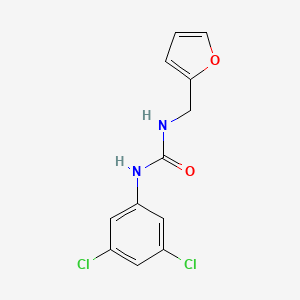
1-(3,5-Dichlorophenyl)-3-(furan-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dichlorophenyl)-3-(furan-2-ylmethyl)urea is an organic compound that features a dichlorophenyl group and a furan-2-ylmethyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichlorophenyl)-3-(furan-2-ylmethyl)urea typically involves the reaction of 3,5-dichloroaniline with furan-2-carboxaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with an isocyanate to yield the final urea derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts or specific temperature controls to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dichlorophenyl)-3-(furan-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,5-Dichlorophenyl)-3-(furan-2-ylmethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichlorophenyl)-3-(furan-2-ylmethyl)urea depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-Dichlorophenyl)-3-(furan-2-yl)urea
- 1-(3,5-Dichlorophenyl)-3-(thiophen-2-ylmethyl)urea
- 1-(3,5-Dichlorophenyl)-3-(pyridin-2-ylmethyl)urea
Uniqueness
1-(3,5-Dichlorophenyl)-3-(furan-2-ylmethyl)urea is unique due to the presence of both the dichlorophenyl and furan-2-ylmethyl groups, which confer specific chemical and biological properties. The dichlorophenyl group enhances its stability and reactivity, while the furan-2-ylmethyl group provides additional sites for chemical modification and potential biological activity.
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(furan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2/c13-8-4-9(14)6-10(5-8)16-12(17)15-7-11-2-1-3-18-11/h1-6H,7H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRWGZLFVOBLQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2-dimethyl-N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}propanamide](/img/structure/B5420013.png)
![1-[[2-[(2-Chlorophenyl)methoxy]phenyl]methylamino]propan-2-ol;hydrochloride](/img/structure/B5420020.png)
![ethyl 1-[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylate](/img/structure/B5420029.png)
![2-{2-[(1-ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)carbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanol](/img/structure/B5420032.png)
![N~1~-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1H-tetrazole-1,5-diamine](/img/structure/B5420033.png)
![N-cycloheptyl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B5420037.png)
![3-[(dimethylamino)methyl]-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-pyrrolidinol](/img/structure/B5420047.png)
![4-benzyl-3-ethyl-1-[(2-ethyl-1H-imidazol-1-yl)acetyl]-1,4-diazepan-5-one](/img/structure/B5420056.png)
![N-(2-phenoxyethyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5420064.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(6-methyl-1,3-benzodioxol-5-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5420066.png)
![3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5420069.png)
![N-{3-[rel-(4aS,8aR)-1-(2-aminoethyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-3-oxopropyl}methanesulfonamide hydrochloride](/img/structure/B5420090.png)
![2-tert-butyl-6-[3-(3,4-dimethoxyphenyl)propanoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5420101.png)

